molecular formula C6H5BrN4 B15223032 3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15223032
M. Wt: 213.03 g/mol
InChI Key: JPYWVVZOJBSTCO-UHFFFAOYSA-N
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Description

3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 8th position on the triazolopyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2-chloro-3-methylpyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The triazolopyridazine ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but without the methyl group at the 8th position.

    8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but without the bromine atom at the 3rd position.

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: Various derivatives with different substituents on the triazolopyridazine ring.

Uniqueness

3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H5BrN4/c1-4-2-3-8-11-5(4)9-10-6(11)7/h2-3H,1H3

InChI Key

JPYWVVZOJBSTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN2C1=NN=C2Br

Origin of Product

United States

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